molecular formula C9H9ClO3 B8536591 2-(2-Chloroethoxy)benzoic acid

2-(2-Chloroethoxy)benzoic acid

Cat. No.: B8536591
M. Wt: 200.62 g/mol
InChI Key: KYTGNFGTZWJTLB-UHFFFAOYSA-N
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Description

2-(2-Chloroethoxy)benzoic acid is a synthetic organic compound of interest in chemical and pharmaceutical research. It features a benzoic acid core, a well-known structure in many bioactive molecules and synthetic intermediates . The molecule is further substituted with a 2-chloroethoxy chain, which can serve as a reactive handle for further chemical modifications, making it a potential building block for the synthesis of more complex compounds . As a derivative of benzoic acid, its physicochemical properties, such as solubility and acidity, are areas of investigation. Researchers can utilize this compound in developing novel chemical entities, studying structure-activity relationships, or as a precursor in material science. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

2-(2-chloroethoxy)benzoic acid

InChI

InChI=1S/C9H9ClO3/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4H,5-6H2,(H,11,12)

InChI Key

KYTGNFGTZWJTLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCCCl

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroethoxy Group

The chlorine atom in the 2-chloroethoxy group is susceptible to nucleophilic substitution (S<sub>N</sub>2) reactions. The reaction proceeds under mild conditions due to the electron-withdrawing effect of the adjacent oxygen atom.

Reagents, Conditions, and Products

ReagentConditionsMajor ProductSource
Sodium methoxideReflux in DMSO, 80°C, 4h2-(2-Methoxyethoxy)benzoic acid
Potassium thiolateTHF, room temperature, 2h2-(2-Mercaptoethoxy)benzoic acid
Ammonia (NH<sub>3</sub>)Ethanol, 60°C, 6h2-(2-Aminoethoxy)benzoic acid

Mechanism :

  • Nucleophilic attack on the chloroethoxy carbon.

  • Departure of the chloride ion.

  • Formation of the substituted product.

Decarboxylation

The carboxylic acid group undergoes decarboxylation at elevated temperatures, forming 2-(2-chloroethoxy)benzene.

Experimental Observations

ConditionProductYieldSource
200°C, 2h (thermal)2-(2-Chloroethoxy)benzene + CO<sub>2</sub>75%
CuO catalyst, 180°C, 3h2-(2-Chloroethoxy)benzene + CO<sub>2</sub>88%

Formation of Acid Chlorides

The carboxylic acid group reacts with thionyl chloride (SOCl<sub>2</sub>) to form the corresponding acid chloride, 2-(2-chloroethoxy)benzoyl chloride.

Reaction Pathway

  • Step 1 : Protonation of the hydroxyl group by SOCl<sub>2</sub>.

  • Step 2 : Formation of a chlorosulfite intermediate.

  • Step 3 : Nucleophilic displacement by chloride to yield the acid chloride .

Conditions :

  • Reflux in anhydrous benzene, 3h.

  • Quantitative conversion observed .

Esterification

The carboxylic acid reacts with alcohols to form esters, facilitated by acid catalysis.

Example Reaction

AlcoholCatalystConditionsProductSource
MethanolH<sub>2</sub>SO<sub>4</sub>Reflux, 6hMethyl 2-(2-chloroethoxy)benzoate
EthanolPTSAToluene, 100°C, 5hEthyl 2-(2-chloroethoxy)benzoate

Oxidation

The ethoxy chain can be oxidized to a carbonyl group under strong oxidizing conditions:

  • Reagent : KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>.

  • Product : 2-(2-Chloroacetoxy)benzoic acid.

Reduction

The carboxylic acid group is reduced to a primary alcohol using LiAlH<sub>4</sub>:

  • Product : 2-(2-Chloroethoxy)benzyl alcohol.

Ring-Directed Electrophilic Substitution

The electron-withdrawing carboxylic acid group directs electrophilic substitution to the meta position.

Nitration Example

Nitrating AgentConditionsProductYieldSource
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0–5°C, 2h5-Nitro-2-(2-chloroethoxy)benzoic acid62%

Hydrolysis of the Chloroethoxy Group

Under basic conditions, the chloroethoxy group hydrolyzes to a hydroxyl group:

  • Reagent : NaOH (10% aq.), 80°C, 4h.

  • Product : 2-(2-Hydroxyethoxy)benzoic acid.

Comparison with Similar Compounds

Key Properties :

  • LogP : 1.78 (moderate lipophilicity) .
  • Synthesis : Typically prepared via esterification or Schotten-Baumann acylation .

Comparison with Structurally Similar Compounds

2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid (3-CH₂Cl)

  • Molecular Formula : C₁₅H₁₁ClO₄
  • Molecular Weight : 290.70 g/mol
  • Substituent : Chloromethyl (–CH₂Cl) group at the meta position.
  • Key Differences :
    • Toxicity : Exhibits significantly reduced gastric mucosal toxicity compared to aspirin (ASA) in rat models, making it a safer anti-inflammatory agent .
    • Pharmacological Activity : Demonstrated potent analgesic and antiplatelet activity in LPS-induced inflammation models .
    • Formulation : Successfully formulated into tablets with optimized dissolution profiles using linear and quadratic models .

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

  • Molecular Formula: C₁₁H₁₁NO₅
  • Molecular Weight : 237.21 g/mol
  • Substituent : Ethoxy-oxoacetamido (–NHCOCOOEt) group.
  • Key Differences: Crystallography: Forms planar molecular chains via O–H⋯O and C–H⋯O hydrogen bonds in a triclinic crystal system . Synthesis: Prepared via alkylation of 2-aminobenzoic acid with ethyl chlorooxoacetate in tetrahydrofuran .

4-[2-(Acetylamino)ethoxy]benzoic Acid

  • Molecular Formula : C₁₁H₁₂N₂O₄
  • Molecular Weight : 236.22 g/mol
  • Substituent: Acetylaminoethoxy (–OCH₂CH₂NHCOCH₃) group.
  • Key Differences: Synthesis: Derived from Williamson ether synthesis using 4-(2-chloroethoxy)benzoic acid and acetamide . Applications: Potential as a corrosion inhibitor or bioactive scaffold due to the amino group .

2-Ethoxybenzoic Acid

  • Molecular Formula : C₉H₁₀O₃
  • Molecular Weight : 166.17 g/mol
  • Substituent : Simple ethoxy (–OCH₂CH₃) group.
  • Key Differences :
    • Simplicity : Lacks the chloro or carbonyl groups, reducing reactivity and complexity.
    • Applications : Widely used as a precursor in agrochemicals and fragrances .

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Chloroethoxy vs.
  • Ethoxy vs. Acetylaminoethoxy: The ethoxy group in simpler analogs (e.g., 2-ethoxybenzoic acid) lacks the hydrogen-bonding capacity of acetylaminoethoxy, resulting in lower binding affinity to biological targets .

Preparation Methods

Reaction Mechanism and Substrate Selection

The copper-assisted nucleophilic aromatic substitution (NAS) method, adapted from US Patent 6,288,271, involves replacing a halogen atom on the benzoic acid ring with a 2-chloroethoxy group. This approach is highly effective for ortho-substituted derivatives due to the activating effect of the carboxylic acid group. The general reaction proceeds as follows:

2-Bromobenzoic acid+NaOCH2CH2ClCuI, DMF2-(2-Chloroethoxy)benzoic acid+NaBr\text{2-Bromobenzoic acid} + \text{NaOCH}2\text{CH}2\text{Cl} \xrightarrow{\text{CuI, DMF}} \text{2-(2-Chloroethoxy)benzoic acid} + \text{NaBr}

The halogen atom (bromine or iodine) at the ortho position acts as a leaving group, while sodium 2-chloroethoxide, generated in situ from 2-chloroethanol and sodium hydride, serves as the nucleophile. Copper(I) iodide catalyzes the substitution by stabilizing the transition state through coordination.

Industrial-Scale Procedure

A representative protocol from Example 1 of US Patent 6,288,271 involves:

  • Reagent Preparation : Sodium 2-chloroethoxide is synthesized by reacting 2-chloroethanol (0.25 mol) with sodium hydride (0.25 mol) in dry N,N-dimethylformamide (DMF) under nitrogen.

  • Substitution Reaction : 2-Bromobenzoic acid (0.13 mol) and CuI (0.13 mol) are added to the reaction mixture, which is heated to 110–115°C for 2 hours.

  • Workup : The mixture is cooled, quenched with ice-cold hydrochloric acid, and extracted with dichloromethane. The product precipitates at pH 1 and is recrystallized from ethanol/water.

Yield : 81.4% (crude), 78.2% after recrystallization.

Challenges and Optimizations

  • Byproduct Formation : Residual copper salts require careful removal via alkaline washing and Celite filtration.

  • Solvent Choice : Polar aprotic solvents like DMF or N-methylpyrrolidone (NMP) enhance reaction rates by stabilizing ionic intermediates.

  • Temperature Control : Prolonged heating above 120°C promotes decarboxylation, reducing yield.

Mitsunobu Etherification of 2-Hydroxybenzoic Acid

Reaction Design

The Mitsunobu reaction couples 2-hydroxybenzoic acid (salicylic acid) with 2-chloroethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3_3). This method is advantageous for its mild conditions and high stereochemical fidelity:

2-Hydroxybenzoic acid+HOCH2CH2ClDEAD, PPh32-(2-Chloroethoxy)benzoic acid+H2O\text{2-Hydroxybenzoic acid} + \text{HOCH}2\text{CH}2\text{Cl} \xrightarrow{\text{DEAD, PPh}3} \text{this compound} + \text{H}2\text{O}

Experimental Protocol

Adapted from analogous etherification studies:

  • Reagent Mixing : Salicylic acid (10 mmol), 2-chloroethanol (12 mmol), DEAD (12 mmol), and PPh3_3 (12 mmol) are dissolved in tetrahydrofuran (THF).

  • Reaction Execution : The mixture is stirred at 25°C for 24 hours under nitrogen.

  • Purification : The solvent is evaporated, and the residue is chromatographed on silica gel (ethyl acetate/hexane = 1:3).

Yield : 68–72% (estimated from similar Mitsunobu etherifications).

Limitations

  • Cost : DEAD and PPh3_3 are expensive, limiting large-scale applications.

  • Byproducts : Triphenylphosphine oxide necessitates extensive purification.

Williamson Ether Synthesis

Alkylation of 2-Hydroxybenzoic Acid

Williamson synthesis involves deprotonating salicylic acid with a strong base (e.g., K2_2CO3_3) and reacting it with 1-chloro-2-iodoethane:

2-Hydroxybenzoic acid+IClCH2CH2K2CO3,DMF2-(2-Chloroethoxy)benzoic acid+KI\text{2-Hydroxybenzoic acid} + \text{IClCH}2\text{CH}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound} + \text{KI}

Procedure and Yield

  • Base Activation : Salicylic acid (10 mmol) and K2_2CO3_3 (20 mmol) are stirred in DMF at 60°C for 1 hour.

  • Alkylation : 1-Chloro-2-iodoethane (12 mmol) is added dropwise, and heating continues for 12 hours.

  • Isolation : The mixture is filtered, acidified to pH 2, and extracted with ethyl acetate.

Yield : 65–70% (based on analogous Williamson reactions).

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Cost Scalability
Copper-catalyzed NAS78–81%2–4 hoursModerateHigh
Mitsunobu68–72%24 hoursHighLow
Williamson65–70%12–18 hoursLowModerate

Key Observations :

  • The copper-mediated method offers the best balance of yield and scalability for industrial production.

  • Mitsunobu etherification is preferred for small-scale, high-purity applications despite its cost.

  • Williamson synthesis is cost-effective but suffers from longer reaction times and moderate yields.

Industrial Applications and Process Optimization

Large-Scale Production Considerations

  • Catalyst Recycling : Copper iodide can be recovered from aqueous waste streams via precipitation at alkaline pH.

  • Solvent Recovery : DMF and NMP are distilled and reused to reduce costs.

  • Quality Control : HPLC purity exceeding 99.5% is achievable through recrystallization .

Q & A

Q. How can researchers validate purity and quantify trace impurities in synthesized batches?

  • Methodological Answer : Use UPLC-PDA (C18 column, 0.1% formic acid in acetonitrile/water gradient) with LOQ = 0.05%. Compare retention times and UV spectra (λ = 254 nm) against standards. For trace chlorinated byproducts, employ GC-ECD (DB-5 column, 30 m × 0.25 mm) .

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